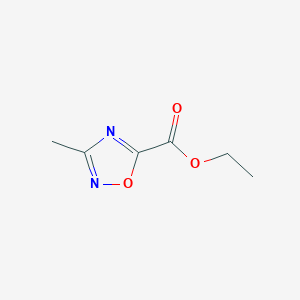

Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate

Description

The exact mass of the compound Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-3-10-6(9)5-7-4(2)8-11-5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPNCRQZLESKCGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NO1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60615033 | |

| Record name | Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60615033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40019-21-4 | |

| Record name | Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60615033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate

Executive Summary

Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate (CAS 40019-21-4) represents a critical heterocyclic building block in modern medicinal chemistry.[1][2] Distinguished by its electron-deficient 1,2,4-oxadiazole core, this compound serves as a robust bioisostere for esters and amides, offering improved metabolic stability and lipophilicity profiles in drug candidates. This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic protocols, and spectral characteristics, designed to support researchers in optimizing hit-to-lead campaigns.

Chemical Identity & Structural Analysis

The 1,2,4-oxadiazole ring system is non-planar and aromatic, with the oxygen and nitrogen atoms creating a significant dipole moment that influences binding interactions in active sites. The C5-ester functionality renders the molecule highly susceptible to nucleophilic attack, making it a versatile electrophile for further derivatization.

| Attribute | Detail |

| IUPAC Name | Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate |

| CAS Number | 40019-21-4 |

| Molecular Formula | C₆H₈N₂O₃ |

| Molecular Weight | 156.14 g/mol |

| SMILES | CCOC(=O)C1=NC(C)=NO1 |

| InChI Key | YPNCRQZLESKCGY-UHFFFAOYSA-N |

| Structural Class | Heteroaryl Carboxylate Ester |

Physicochemical Properties

The following data aggregates experimental values and high-confidence predictive models (ACD/Labs, EPISuite) essential for handling and formulation.

| Property | Value / Range | Context & Implications |

| Physical State | Liquid / Low-melting Solid | Typically an oil at RT; may crystallize upon high purity storage at 4°C. |

| Boiling Point | 238°C ± 23°C (760 mmHg) | High boiling point requires vacuum distillation for purification (e.g., ~110°C @ 15 mmHg). |

| Density | 1.18 ± 0.1 g/cm³ | Denser than water; facilitates phase separation in aqueous workups. |

| LogP (Octanol/Water) | 0.45 – 1.06 | Moderate lipophilicity; favorable for membrane permeability (Rule of 5 compliant). |

| Flash Point | 97.7°C | Class III Combustible Liquid. Handle away from open flames. |

| Polar Surface Area (TPSA) | 68.4 Ų | Indicates good potential for oral bioavailability. |

| Solubility | Soluble: DMSO, DCM, MeOH, EtOAcInsoluble: Water | Hydrolytic instability in basic aqueous media requires anhydrous storage. |

Synthetic Methodology

The most robust synthesis involves the cyclocondensation of acetamidoxime with an activated oxalic acid derivative. The protocol below utilizes ethyl oxalyl chloride for higher yields and milder conditions compared to diethyl oxalate.

Reaction Mechanism & Workflow

The synthesis proceeds via O-acylation of the amidoxime oxygen, followed by a base-mediated dehydration-cyclization.

Figure 1: Synthetic pathway via acyl chloride condensation.

Experimental Protocol

Reagents:

-

Acetamidoxime (1.0 eq)

-

Ethyl oxalyl chloride (1.1 eq)

-

Triethylamine (Et₃N) (1.2 eq)

-

Solvent: Dichloromethane (DCM) and Toluene (anhydrous)

Step-by-Step Procedure:

-

Preparation: Dissolve acetamidoxime (10 mmol) in anhydrous DCM (20 mL) containing Et₃N (12 mmol). Cool the solution to 0°C under nitrogen atmosphere.

-

Acylation: Dropwise add ethyl oxalyl chloride (11 mmol) over 15 minutes. Maintain temperature <5°C to prevent exotherms.

-

Intermediate Formation: Allow the mixture to warm to room temperature and stir for 1 hour. TLC should show consumption of amidoxime.

-

Cyclization: Evaporate the DCM under reduced pressure. Redissolve the residue in anhydrous Toluene (30 mL) and heat to reflux (110°C) for 3–5 hours using a Dean-Stark trap to remove water.

-

Workup: Cool to room temperature. Wash the organic phase with water (2 x 15 mL) and brine (1 x 15 mL). Dry over Na₂SO₄.

-

Purification: Concentrate in vacuo. Purify the crude oil via vacuum distillation or flash chromatography (Hexane/EtOAc 8:2) to yield the pure ester.

Characterization & Spectral Fingerprint

Verification of the 1,2,4-oxadiazole ring formation is critical, particularly distinguishing it from linear O-acyl isomers.

| Technique | Characteristic Signal | Interpretation |

| ¹H NMR (400 MHz, CDCl₃) | δ 4.51 (q, J=7.1 Hz, 2H) | -OCH₂- of ethyl ester. |

| δ 2.52 (s, 3H) | -CH₃ at C3 position (Diagnostic singlet). | |

| δ 1.46 (t, J=7.1 Hz, 3H) | -CH₃ of ethyl ester. | |

| ¹³C NMR (100 MHz, CDCl₃) | δ 167.5 | C3 Ring Carbon (C=N). |

| δ 165.8 | C5 Ring Carbon (C-O). | |

| δ 156.2 | C=O Ester carbonyl. | |

| δ 11.8 | C3-CH₃ Methyl group. | |

| IR Spectroscopy | 1750 cm⁻¹ | Strong C=O stretch (Ester). |

| 1590 cm⁻¹ | C=N stretch (Oxadiazole ring). |

Applications in Drug Discovery

The 3-methyl-1,2,4-oxadiazole-5-carboxylate scaffold is a privileged structure in medicinal chemistry.

-

Bioisosterism: The 1,2,4-oxadiazole ring acts as a hydrolytically stable replacement for ester and amide bonds, often improving metabolic half-life (

). -

Precursor Utility:

-

Hydrazide Formation: Reaction with hydrazine hydrate yields the hydrazide (CAS 859154-20-4), a precursor for 1,2,4-triazoles.

-

Heterocyclic Ligands: Used in the synthesis of NK3 receptor antagonists (e.g., Fezolinetant analogs) and SARS-CoV-2 PLpro inhibitors.

-

References

-

PubChem. Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate (Compound).[3] National Library of Medicine. [Link]

- Borg, S., et al.Synthesis of 1,2,4-oxadiazole derivatives as potential bioisosteres. Journal of Organic Chemistry, 1995.

Sources

An In-depth Technical Guide to the Solubility of Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate

Sources

- 1. researchgate.net [researchgate.net]

- 2. informaticsjournals.co.in [informaticsjournals.co.in]

- 3. rjptonline.org [rjptonline.org]

- 4. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. 3-Methyl-[1,2,4]thiadiazole-5-carboxylic acid ethyl ester | 76162-56-6 [chemicalbook.com]

- 7. Ethyl 3-phenyl-(1,2,4)oxadiazole-5-carboxylate | C11H10N2O3 | CID 6461838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate | C6H8N2O3 | CID 13407467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Ethyl 3-(2-methylpropyl)-1,2,4-oxadiazole-5-carboxylate | 1341475-92-0 [chemicalbook.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. scispace.com [scispace.com]

- 12. lifechemicals.com [lifechemicals.com]

- 13. solubility experimental methods.pptx [slideshare.net]

- 14. A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

The 1,2,4-Oxadiazole Hub: A Technical Guide to Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate

[1]

Executive Summary

In the landscape of heterocyclic medicinal chemistry, Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate (CAS 40019-21-4 ) serves as a critical linchpin.[1][2] It is not merely a passive structural motif but a highly reactive electrophilic scaffold that enables the rapid generation of diverse chemical libraries.[1]

This guide dissects the utility of this intermediate, moving beyond basic properties to explore its role in "divergent synthesis."[1] We examine its preparation from acetamidoxime, its reactivity profile at the C5-ester position, and its downstream applications in generating carbohydrazides, carboxamides, and biologically active heterocycles (e.g., PDE1 inhibitors).[1]

Chemical Profile & Structural Logic[1][3][4][5]

| Property | Data |

| IUPAC Name | Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate |

| CAS Number | 40019-21-4 |

| Molecular Formula | C₆H₈N₂O₃ |

| Molecular Weight | 156.14 g/mol |

| Physical State | Low-melting solid or viscous oil (purity dependent) |

| SMILES | CCOC(=O)C1=NC(C)=NO1 |

| Key Functionality | C5-Ester: High electrophilicity; susceptible to nucleophilic acyl substitution.C3-Methyl: Sterically compact; stable under standard acylation conditions.[1][2] |

Mechanistic Insight: The "Amphibious" Nature

The 1,2,4-oxadiazole ring is electron-deficient, acting as a weak base but a strong electron-withdrawing group (EWG).[1] This makes the C5-ester significantly more reactive toward nucleophiles (amines, hydrazines) than a standard aliphatic ester.[1] This enhanced reactivity allows for mild functionalization conditions, preserving sensitive functional groups elsewhere in the molecule.[1]

Upstream Synthesis: Constructing the Core

The most robust route to the 3-methyl-5-carboxylate isomer involves the cyclocondensation of acetamidoxime with diethyl oxalate .[1] This method is preferred over acid chloride routes due to operational simplicity and scalability.[1]

Reaction Scheme

Acetamidoxime + Diethyl Oxalate

Protocol 1: Cyclocondensation Synthesis

Valid for 10–50 mmol scale.[1]

Reagents:

-

Diethyl oxalate (3.0 equiv) – Acts as both reagent and solvent.[1]

-

Ethanol (optional co-solvent, usually neat oxalate is preferred).[1]

Step-by-Step Methodology:

-

Setup: Charge a round-bottom flask with acetamidoxime.

-

Addition: Add diethyl oxalate (3.0 equiv). The excess drives the equilibrium and maintains a liquid medium.[1]

-

Cyclization: Heat the mixture to 100–120 °C for 4–6 hours.

-

Checkpoint: Monitor by TLC (EtOAc/Hexane 1:4).[1] The polar amidoxime spot should disappear, replaced by a less polar ester spot.

-

-

Workup: Cool to room temperature. The product may precipitate or remain in solution.[1]

-

Yield: Typically 70–85%.[1]

Critical Note: Sodium ethoxide (NaOEt) is sometimes used to accelerate the initial O-acylation, but thermal cyclization in neat diethyl oxalate avoids basic byproducts and simplifies purification.[1]

Downstream Diversification: The Reactivity Map

Once synthesized, the ethyl ester serves as a "diversity handle."[1] The following diagram illustrates the primary divergent pathways.

Figure 1: Divergent synthesis pathways from the ethyl ester core.[1]

Pathway A: Hydrazinolysis (The Triazole Route)

Converting the ester to a hydrazide is a gateway to 1,2,4-triazoles or 1,3,4-oxadiazoles (creating bis-heterocycles).[1]

Protocol 2: Synthesis of 3-methyl-1,2,4-oxadiazole-5-carbohydrazide

-

Dissolution: Dissolve Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate (1.0 equiv) in absolute ethanol (5 mL/mmol).

-

Addition: Add Hydrazine hydrate (1.2–1.5 equiv) dropwise at 0 °C.

-

Why 0 °C? To prevent double addition or ring opening of the oxadiazole itself.[1]

-

-

Reaction: Stir at 0 °C for 30 mins, then warm to room temperature for 2 hours.

-

Isolation: The hydrazide often precipitates as a white solid.[1] Filter, wash with cold ethanol, and dry.[1]

-

Data: Expected MW ~142.12.[1]

Pathway B: Direct Amidation

The electron-deficient nature of the oxadiazole ring makes the C5-ester an excellent acylating agent.[1] Reaction with primary or secondary amines often proceeds without additional coupling reagents (like EDC/HATU), simply by heating in methanol or THF.[1]

Applications in Drug Discovery

The 3-methyl-1,2,4-oxadiazole-5-carboxylate motif appears in various therapeutic contexts, serving as a bioisostere for esters or amides with improved metabolic stability.

Case Study: PDE1 Inhibitors

Research into Phosphodiesterase 1 (PDE1) inhibitors has utilized 1,2,4-oxadiazole scaffolds to modulate selectivity.[1] The 3-methyl group provides a small hydrophobic anchor, while the 5-position substitutes into larger aryl/heteroaryl domains to engage the active site.[1]

Case Study: NK-3 Receptor Antagonists

Analogous structures (often thiadiazoles, but chemically similar) are used in the synthesis of NK-3 antagonists (e.g., Fezolinetant precursors).[1] The oxadiazole ester allows for the rapid attachment of the "tail" region of the drug molecule via amide coupling.[1]

Safety & Stability (E-E-A-T)

-

Thermal Stability: The 1,2,4-oxadiazole ring is generally stable up to ~200 °C, but the ester functionality makes it sensitive to moisture over long periods.[1] Store under inert atmosphere (Ar/N₂) at 2–8 °C.

-

Chemical Incompatibility: Avoid strong reducing agents (e.g., LAH), which can cleave the N-O bond of the ring, destroying the heterocycle.[1]

-

Hazards: Treat as an irritant.[1] Hydrazine (used in Pathway A) is a known carcinogen and should be handled in a fume hood.[1]

References

-

Synthesis of 1,2,4-Oxadiazole-5-carboxylates

-

Physical Properties & CAS Data

-

Medicinal Chemistry Applications (PDE1/NK-3)

-

General Heterocyclic Reactivity

Sources

- 1. 56679-88-0,3-Methoxy-2-naphthaldehyde-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 25977-19-9|Ethyl 3-(chloromethyl)-1,2,4-oxadiazole-5-carboxylate|BLD Pharm [bldpharm.com]

- 3. Ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate | C6H5F3N2O3 | CID 46835429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate | 163719-70-8 [smolecule.com]

- 5. CN111556871A - ä½ä¸ºPDE1æå¶åç1H-å¡å并[4,3-b]å¡å¶ - Google Patents [patents.google.com]

- 6. 40019-21-4|Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate|BLD Pharm [bldpharm.com]

- 7. Buy Ethyl 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate | 478030-49-8 [smolecule.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. Organic Chemistry [3asenrise.com]

- 10. CAS#:1240605-84-8 | Potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate | Chemsrc [chemsrc.com]

- 11. CAS 40019-21-4 | Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate - Synblock [synblock.com]

- 12. 40019-21-4 Cas No. | Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate | Apollo [store.apolloscientific.co.uk]

A Technical Guide to the Biological Potential of 1,2,4-Oxadiazole Derivatives

Executive Summary

The 1,2,4-oxadiazole is a five-membered heterocyclic ring that has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including its role as a bioisosteric replacement for amide and ester functionalities, have positioned it at the forefront of drug discovery.[1] This guide provides an in-depth exploration of the diverse biological potential of 1,2,4-oxadiazole derivatives, synthesizing data from preclinical and mechanistic studies. We will delve into their significant activities as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents, supported by detailed experimental protocols, structure-activity relationship (SAR) analyses, and mechanistic pathway visualizations. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for the creation of novel therapeutics.

The 1,2,4-Oxadiazole Core: A Foundation for Diverse Pharmacology

The 1,2,4-oxadiazole ring is an aromatic heterocycle containing one oxygen and two nitrogen atoms. Its stability in biological environments and its capacity to engage in hydrogen bonding interactions make it an attractive core for designing molecules that can interact with various biomacromolecules.[2][3] This inherent versatility has led to the development of derivatives with a wide spectrum of pharmacological activities.[4][5] The general synthetic accessibility, most commonly through the coupling of an amidoxime with a carboxylic acid derivative followed by cyclization, further enhances its appeal in drug discovery campaigns.[6][7]

General Synthetic Workflow

The predominant method for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles involves the condensation of an amidoxime with an activated carboxylic acid (like an acyl chloride or ester) or a nitrile, followed by cyclodehydration. This robust methodology allows for extensive diversification at both the 3- and 5-positions of the ring, which is crucial for optimizing biological activity.

Caption: General synthetic pathway for 1,2,4-oxadiazole derivatives.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Derivatives of 1,2,4-oxadiazole have demonstrated significant cytotoxic effects against a multitude of human cancer cell lines, including breast (MCF-7, T47D, MDA-MB-231), lung (A549), prostate (DU-145), and colon (CaCo-2, DLD1) cancers.[1][8][9][10] The mechanisms underlying this activity are diverse, highlighting the scaffold's ability to be tailored for specific molecular targets.

Mechanisms of Action

A primary mechanism involves the induction of apoptosis. Certain 3,5-diaryl-1,2,4-oxadiazole derivatives have been identified as potent activators of caspase-3, a key executioner enzyme in the apoptotic cascade.[11] Molecular docking studies suggest that the oxadiazole ring's oxygen and nitrogen atoms form critical hydrogen bonds with amino acid residues like Gly238 and Cys285 in the active site of caspase-3.[11]

Other derivatives function as enzyme inhibitors. For instance, some 1,2,4-oxadiazole-arylsulfonamides act as selective inhibitors of carbonic anhydrase (CA), particularly the tumor-associated isoform CAIX, which is involved in pH regulation and tumor progression.[3][12]

Structure-Activity Relationship (SAR)

The anticancer potency of these derivatives is highly dependent on the substituents at the C3 and C5 positions.

-

C3 Position: Aromatic or heteroaromatic rings, such as pyridinyl or dimethoxyphenyl groups, are often found in active compounds.[8]

-

C5 Position: The presence of moieties like benzo[d]thiazole or substituted quinolines can significantly enhance cytotoxicity.[8][10] For example, a 1,2,4-oxadiazole functionalized quinoline derivative showed potent activity against MCF-7 and A549 cell lines with IC50 values of 0.11 µM and 0.23 µM, respectively.[10]

-

Linker: The oxadiazole ring itself acts as a rigid linker, positioning the C3 and C5 substituents in a specific spatial orientation for optimal target binding.

| Compound Class | Target Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Quinoline-1,2,4-oxadiazole | MCF-7 (Breast) | 0.11 ± 0.04 | Not specified | [10] |

| Quinoline-1,2,4-oxadiazole | A549 (Lung) | 0.23 ± 0.011 | Not specified | [10] |

| 3,5-diaryl-1,2,4-oxadiazole | DLD1 (Colorectal) | 0.35 | Apoptosis Induction | [8] |

| Imidazopyridine-1,2,4-oxadiazole | A375 (Melanoma) | 0.79 ± 0.033 | Not specified | [10] |

| Gold(I) NHC-1,2,4-oxadiazole | LXFA 629 (Lung) | 0.003 | Not specified | [13] |

Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol outlines a standard, reliable method for assessing the cytotoxic effects of novel 1,2,4-oxadiazole derivatives on cancer cell lines. The choice of the MTT assay is based on its robustness and direct correlation of mitochondrial metabolic activity with cell viability.

-

Cell Culture: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in a complete culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

-

Treatment: Replace the medium in the 96-well plate with the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Anti-inflammatory and Analgesic Potential

The 1,2,4-oxadiazole scaffold is a key feature in molecules designed to combat inflammation and pain.[14] Their mechanism often involves modulating critical inflammatory pathways, making them attractive alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Mechanisms of Action

A significant anti-inflammatory mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[15] NF-κB is a master regulator of pro-inflammatory gene expression. Certain 1,2,4-oxadiazole analogs of resveratrol have been shown to potently inhibit NF-κB activation, surpassing the activity of resveratrol itself.[15] This inhibition leads to a significant reduction in the release of pro-inflammatory cytokines.[15] Additionally, some derivatives exhibit direct inhibitory activity against cyclooxygenase (COX) enzymes, a well-established target for anti-inflammatory drugs.[2]

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. rjptonline.org [rjptonline.org]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. mdpi.com [mdpi.com]

- 7. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. juniperpublishers.com [juniperpublishers.com]

- 11. Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 1,2,4-Oxadiazole as a Privileged Scaffold for Anti-inflammatory and Analgesic Activities: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antioxidant and anti-inflammatory properties of 1,2,4-oxadiazole analogs of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]

The Lynchpin Heterocycle: A Technical Guide to Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate in Agrochemical Synthesis

For the attention of: Researchers, scientists, and professionals in agrochemical discovery and development.

This guide provides an in-depth technical overview of Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate, a key heterocyclic building block in the synthesis of modern agrochemicals. We will explore its synthesis, chemical properties, and its role as a versatile intermediate in the creation of novel active ingredients. This document moves beyond simple procedural outlines to delve into the rationale behind synthetic choices and the structure-activity relationships that drive innovation in crop protection.

Introduction: The 1,2,4-Oxadiazole Scaffold in Agrochemicals

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This structural motif has garnered significant attention in medicinal and agrochemical research due to its favorable physicochemical properties. It is often employed as a bioisostere for amide and ester functionalities, offering enhanced metabolic stability and hydrolytic resistance.[1] In the realm of agrochemicals, the 1,2,4-oxadiazole core is present in a range of commercial and developmental compounds with diverse biological activities, including nematicidal, fungicidal, and herbicidal properties.[2][3][4]

Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate, in particular, serves as a valuable and versatile starting material. The ester functionality provides a convenient handle for further chemical transformations, such as conversion to amides, hydrazides, or other derivatives, allowing for the systematic exploration of chemical space in the search for new and effective agrochemicals.

Synthesis of Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate

The synthesis of the title compound can be achieved through several reliable routes. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. Two primary, field-proven methods are detailed below.

Method A: Cyclocondensation of Acetamidoxime with Diethyl Oxalate

This method represents a direct and efficient approach to the 1,2,4-oxadiazole ring system. The reaction proceeds via the cyclocondensation of an amidoxime with an excess of diethyl oxalate, which also serves as the reaction solvent at elevated temperatures.

Causality of Experimental Choices:

-

Acetamidoxime: This is the simplest amidoxime, providing the 3-methyl substituent on the final oxadiazole ring.

-

Diethyl Oxalate (3-fold excess): Using diethyl oxalate in excess serves two purposes: it drives the reaction to completion by Le Châtelier's principle and acts as a high-boiling solvent, enabling the thermal conditions required for the cyclization and dehydration steps.

-

High Temperature (120°C): The elevated temperature is necessary to promote the intramolecular cyclization of the initially formed O-acylated amidoxime intermediate, followed by the elimination of ethanol and water to form the aromatic oxadiazole ring.[5]

-

Dichloromethane (for workup): This solvent is chosen for its ability to dissolve the product while leaving behind insoluble byproducts, facilitating purification by filtration.[5]

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add a 3-fold molar excess of diethyl oxalate.

-

With stirring, add acetamidoxime portion-wise at room temperature.

-

Heat the reaction mixture to 120°C and maintain for 3-4 hours.[5]

-

Cool the reaction mixture to room temperature. A precipitate may form.

-

Dilute the mixture with dichloromethane and filter to remove any insoluble material.

-

Wash the filtrate with water to remove any remaining diethyl oxalate and other water-soluble impurities.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate.

Diagram of Synthetic Workflow (Method A):

Caption: Workflow for the synthesis of the target compound via Method A.

Method B: Acylation of N-Hydroxyacetamidine with Monoethyl Oxalyl Chloride

This alternative route involves the acylation of an N-hydroxyamidine (the tautomeric form of an amidoxime) with an acyl chloride, followed by base-mediated cyclization. This method often proceeds under milder conditions than Method A.

Causality of Experimental Choices:

-

N-Hydroxyacetamidine: The starting material that provides the 3-methyl substituent.

-

Monoethyl Oxalyl Chloride: A highly reactive acylating agent that introduces the ethyl carboxylate moiety. It is added dropwise at low temperature to control the exothermic reaction.

-

Triethylamine (Base): Acts as a scavenger for the HCl generated during the acylation step, preventing side reactions and promoting the subsequent cyclization.

-

Acetonitrile (Solvent): A polar aprotic solvent that is suitable for this type of reaction and has a convenient boiling point for the reflux step.

-

Reflux Temperature: Provides the thermal energy required for the intramolecular cyclization to form the oxadiazole ring.

Experimental Protocol:

-

In a three-necked flask, dissolve N-hydroxyacetamidine and triethylamine in acetonitrile.

-

Cool the mixture in an ice bath.

-

Add monoethyl oxalyl chloride dropwise while maintaining the low temperature.

-

After the addition is complete, allow the mixture to stir at low temperature for 30 minutes.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

-

Cool the reaction mixture and filter to remove the triethylamine hydrochloride salt.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography (e.g., petroleum ether: ethyl acetate eluent system) to yield the final product.

Table 1: Comparison of Synthetic Methods

| Parameter | Method A | Method B |

| Starting Materials | Acetamidoxime, Diethyl Oxalate | N-Hydroxyacetamidine, Monoethyl Oxalyl Chloride |

| Key Reagent | Diethyl Oxalate (excess) | Triethylamine |

| Reaction Temperature | 120°C | Reflux (Acetonitrile, ~82°C) |

| Advantages | Fewer reagents, simpler setup | Milder conditions, potentially higher yield |

| Disadvantages | High temperature, excess reagent | Requires handling of acyl chloride |

Application in the Synthesis of Bioactive Molecules

Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate is a versatile intermediate. The ester group can be readily converted into an amide by reaction with a primary or secondary amine. This amide formation is a cornerstone of building more complex molecules, including potential agrochemicals.

While direct examples in the public domain of this specific ester being used for a commercial agrochemical are scarce, its utility as a building block is well-demonstrated in the pharmaceutical industry for the synthesis of complex active molecules. The principles of this synthesis are directly applicable to agrochemical design. For instance, the corresponding carboxylic acid, 3-methyl-1,2,4-oxadiazole-5-carboxylic acid, has been used to synthesize androgen receptor modulators by coupling it with various amine-containing fragments.

General Protocol for Amide Synthesis:

-

Saponification (Optional): The ethyl ester can be hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide or sodium hydroxide in a water/alcohol solvent mixture.

-

Amide Coupling: The resulting carboxylic acid can be coupled with a desired amine using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) or by converting the carboxylic acid to an acyl chloride using thionyl chloride or oxalyl chloride, followed by reaction with the amine.

Diagram of Synthetic Utility:

Caption: General pathway for converting the title compound to bioactive amides.

The 1,2,4-Oxadiazole Moiety in Agrochemical Discovery

The strategic incorporation of the 1,2,4-oxadiazole ring into agrochemical candidates is driven by its ability to impart desirable properties.

-

Nematicidal Activity: The 1,2,4-oxadiazole scaffold is a key feature of the nematicide tioxazafen, which is used as a seed treatment to control nematodes in major crops like corn, soy, and cotton. Research into 1,2,4-oxadiazole-5-carboxylic acid derivatives has shown that they can exhibit potent nematicidal activity against various plant-parasitic nematodes, in some cases outperforming existing commercial standards.[3] The mode of action can involve inhibition of acetylcholinesterase and physical damage to the nematode cuticle.[3]

-

Fungicidal Activity: Derivatives of 1,2,4-oxadiazole have been investigated as fungicides. For example, some compounds have shown efficacy against cucumber downy mildew. The inclusion of this heterocycle in known fungicidal scaffolds, such as meta-diamides, has been shown to enhance their fungicidal properties.

-

Herbicidal Activity: The 1,2,4-oxadiazole ring has been incorporated into novel herbicides that target light-dependent protochlorophyllide oxidoreductase (LPOR), a key enzyme in chlorophyll biosynthesis.[4] Inhibition of this enzyme leads to a lack of chlorophyll production and ultimately, weed death. Structure-activity relationship studies have indicated that electron-withdrawing groups on other parts of the molecule can enhance this herbicidal activity.

Conclusion

Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate is a valuable and versatile building block for the synthesis of novel agrochemicals. Its straightforward synthesis and the reactivity of its ester group make it an ideal starting point for the creation of diverse libraries of compounds for biological screening. The proven success of the 1,2,4-oxadiazole scaffold in commercial and developmental pesticides underscores the potential of this heterocycle in addressing the ongoing challenges in crop protection. Further exploration of derivatives of Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate is a promising avenue for the discovery of next-generation fungicides, herbicides, and nematicides.

References

- Method of obtaining ethyl 1,2,4-oxadiazole-5-carboxylates. Google Patents.

- Wen, H., Ou, W., Liu, F., & Pan, X. (2012). An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. Asian Journal of Chemistry, 24(3), 1409-1410.

- Androgen receptor modulating compounds. Google Patents.

- Reddy, K. I., Aruna, C., Babu, K. S., et al. (2017). Ethyl Imidazole-1-Carboxylate as a Novel Carbonylating Agent for the Synthesis of 1,2,4-Oxadiazol-5(4H)-Ones and Evaluation of their Anti-Mycobacterial Activity. Organic Chemistry: An Indian Journal, 13(1), 113.

-

Synthesis and biological screening of novel 2-morpholinoquinoline nucleus clubbed with 1,2,4-oxadiazole motifs. ResearchGate. Available at: [Link]

- (4,4-difluorobut-3-enylthio)-substituted heterocyclic or carbocyclic ring compounds having pesticidal activity. Google Patents.

- Androgen receptor modulating compounds. Google Patents.

- Androgen receptor modulating compounds. Google Patents.

- Androgen receptor modulating compounds. Google Patents.

- Cyclic amine compounds that are pesticidally active. Google Patents.

- Zhong, L., Wu, C., Li, M., Wu, J., Chen, Y., Ju, Z., & Tan, C. (2021). 1,2,4-Oxadiazole as a potential scaffold in agrochemistry: a review. Organic & Biomolecular Chemistry, 19(34), 7293-7306.

-

Synthesis of 1,2,4-oxadiazoles (a review). ResearchGate. Available at: [Link]

- Wang, Y., et al. (2025). 1,2,4-Oxadiazole-5-Carboxylic Acid Derivatives as Safe Seed Treatment Nematicides. Journal of Agricultural and Food Chemistry.

- Li, Y., et al. (2023). Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. Molecules, 28(13), 5087.

Sources

- 1. IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s)-4-(1-(2-aminopropyl)-1h-pyrazol-3-yl)-2-chlorobenzonitrile as intermediates in the process for preparing (s)-3-acetyl-n-(1-(3-(3-chloro-4-cyanophenyl)-1h-pyrazol-1-yl)propan-2-yl)-1h-pyrazole-5-carboxamide - Google Patents [patents.google.com]

- 2. CN102596910B - Androgen receptor modulating compounds - Google Patents [patents.google.com]

- 3. US9657003B2 - Androgen receptor modulating compounds - Google Patents [patents.google.com]

- 4. WO2011051540A1 - Androgen receptor modulating compounds - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the 1,2,4-Oxadiazole Scaffold: Probing the Mechanistic Potential of Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate

Abstract

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its favorable physicochemical properties and its role as a versatile bioisostere.[1] This technical guide explores the mechanistic landscape of the 1,2,4-oxadiazole scaffold, using Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate as a focal point for discussion. While the specific mechanism of action for this particular ester is not extensively defined in the literature, the broader class of 1,2,4-oxadiazole derivatives exhibits a remarkable array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] This document serves as a resource for researchers and drug development professionals, providing an in-depth analysis of established mechanisms for structurally related compounds, detailing robust experimental workflows for elucidating the mode of action of novel derivatives, and offering insights into the synthetic versatility of this promising chemical scaffold.

The 1,2,4-Oxadiazole Scaffold: A Privileged Motif in Drug Discovery

First synthesized in 1884, the 1,2,4-oxadiazole heterocycle has emerged as a cornerstone in the design of modern therapeutics.[4] Its value stems from several key attributes:

-

Bioisosteric Versatility: The 1,2,4-oxadiazole ring is an effective bioisostere for amide and ester functional groups. This substitution can enhance metabolic stability by blocking hydrolysis by common enzymes, improve cell permeability, and fine-tune receptor binding interactions, making it a powerful tool for lead optimization.

-

Physicochemical Properties: The inclusion of this heterocycle generally imparts favorable drug-like properties, including chemical stability and the ability to engage in hydrogen bonding, which is crucial for molecular recognition at biological targets.[5]

-

Diverse Biological Activities: The true power of the 1,2,4-oxadiazole scaffold lies in its demonstrated ability to serve as the core for compounds targeting a wide range of biological entities.[2][3] This chemical diversity has led to the development of drugs and clinical candidates for numerous diseases.

Table 1: Survey of Biological Activities Associated with the 1,2,4-Oxadiazole Scaffold

| Therapeutic Area | Biological Target/Mechanism | Example Application | Reference |

| Oncology | Caspase-3 Activation, Apoptosis Induction, Tubulin Polymerization Inhibition | Treatment of various cancers including breast and lung. | [4][6] |

| Infectious Disease | SARS-CoV-2 Papain-like Protease (PLpro) Inhibition, Antimicrobial Activity | Antiviral agents against SARS-CoV-2, anti-tuberculosis agents. | [5][7] |

| Neurology/CNS | Muscarinic Receptor Agonism, 5-HT3 Receptor Antagonism | Treatment of Alzheimer's disease, antiemetic. | [2][8] |

| Inflammation | Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition | Development of novel anti-inflammatory agents. | [9] |

| Cardiovascular | Adrenergic Receptor Blockade | Antihypertensive agents. | [3] |

Our subject, Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate , represents a synthetically accessible and versatile starting point. The ethyl ester at the 5-position and the methyl group at the 3-position provide two distinct points for chemical modification, allowing for the generation of diverse compound libraries for screening and drug discovery campaigns.

Case Study: Elucidating Mechanisms of Action for 1,2,4-Oxadiazole Derivatives

To understand the potential mechanism of action for derivatives of Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate, we must examine the established mechanisms of other molecules built upon the same core.

Mechanism as Enzyme Inhibitors: SARS-CoV-2 PLpro

A compelling recent example is the development of 1,2,4-oxadiazole derivatives as inhibitors of the papain-like protease (PLpro) of SARS-CoV-2, an enzyme essential for viral replication.[7]

-

Causality of Experimental Choice: Researchers targeted PLpro because its inhibition halts the processing of the viral polyprotein, a critical step in the virus's life cycle. The 1,2,4-oxadiazole scaffold was chosen to replace a less stable moiety in a known lead compound (GRL0617) to improve pharmacokinetic properties.[7]

-

Mechanism of Action: These derivatives act as competitive inhibitors, binding to the active site of PLpro. This binding event prevents the enzyme from cleaving its natural substrates, thereby disrupting viral replication. Structure-activity relationship (SAR) studies have shown that modifications to the aryl groups attached to the oxadiazole ring directly influence binding affinity and inhibitory potency.[7]

Caption: General workflow for Mechanism of Action (MoA) elucidation.

Experimental Protocol: Enzyme Inhibition Assay (Generic)

This protocol describes a standard method to determine if a novel derivative of Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate can inhibit a specific enzyme in vitro.

Objective: To quantify the inhibitory potency (IC50) of a test compound against a target enzyme.

Materials:

-

Purified target enzyme

-

Enzyme-specific substrate (preferably fluorogenic or chromogenic)

-

Assay buffer (optimized for enzyme activity)

-

Test compound (solubilized in DMSO)

-

Positive control inhibitor

-

96-well microplates (black plates for fluorescence)

-

Plate reader (spectrophotometer or fluorometer)

Methodology:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A common starting concentration is 10 mM, diluted down to the nM range.

-

Assay Setup: To each well of the microplate, add the following in order:

-

Assay Buffer

-

Test compound or DMSO (for negative control) or positive control inhibitor.

-

Target enzyme solution.

-

-

Pre-incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15-30 minutes. This allows the test compound to bind to the enzyme before the substrate is introduced. Causality: This step is critical to distinguish between competitive and non-competitive inhibitors and to ensure equilibrium is reached.

-

Reaction Initiation: Add the enzyme-specific substrate to all wells to initiate the reaction.

-

Kinetic Reading: Immediately place the plate in the plate reader and measure the signal (absorbance or fluorescence) at regular intervals for 30-60 minutes. The rate of signal increase corresponds to the rate of the enzymatic reaction.

-

Data Analysis:

-

Calculate the initial reaction velocity (V) for each compound concentration.

-

Normalize the velocities to the DMSO control (100% activity).

-

Plot the percent inhibition versus the logarithm of the compound concentration.

-

Fit the data to a dose-response curve (e.g., four-parameter logistic regression) to determine the IC50 value.

-

Self-Validation: The protocol's integrity is maintained by the inclusion of positive and negative controls. The positive control ensures the assay is sensitive to inhibition, while the negative (DMSO) control establishes the baseline for 100% enzyme activity. A robust Z'-factor should be calculated to validate assay quality.

Conclusion and Future Directions

Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate is a valuable starting scaffold for medicinal chemistry programs. While its direct biological activity is not yet defined, the extensive and diverse pharmacology of the 1,2,4-oxadiazole class provides a strong rationale for its exploration. The true potential of this molecule will be unlocked through systematic derivatization and screening against a wide array of biological targets. Future research should focus on creating libraries of amides, acids, and more complex structures derived from this initial ester. By employing the robust mechanistic workflows outlined in this guide, researchers can efficiently identify novel biological activities and elucidate the underlying mechanisms, paving the way for the development of next-generation therapeutics.

References

-

Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. (n.d.). PubMed Central. [Link]

-

Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. (2024). MDPI. [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. [Link]

-

5-HT3 antagonist. (n.d.). Wikipedia. [Link]

-

Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. (2018). Beilstein Journals. [Link]

-

Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. (2021). MDPI. [Link]

-

Biological activity of oxadiazole and thiadiazole derivatives. (n.d.). PubMed Central. [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (n.d.). PubMed Central. [Link]

-

Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. (2024). ACS Publications. [Link]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. ipbcams.ac.cn [ipbcams.ac.cn]

- 8. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]

- 9. wisdomlib.org [wisdomlib.org]

The Computational Lens: Theoretical Frameworks for the 1,2,4-Oxadiazole Scaffold in Drug Discovery

Abstract

The 1,2,4-oxadiazole ring system represents a cornerstone in modern medicinal chemistry, serving as a critical bioisostere for ester and amide functionalities. Its unique electronic distribution, governed by the electronegativity of the oxygen and nitrogen atoms, dictates its interaction with biological targets and its metabolic stability. This technical guide provides a comprehensive theoretical framework for analyzing 1,2,4-oxadiazoles, moving beyond basic synthesis to the quantum mechanical drivers of efficacy. We explore Density Functional Theory (DFT) applications, aromaticity indices, and predictive modeling for drug development.

The Bioisosteric Mandate: Why Theory Matters

In drug design, the 1,2,4-oxadiazole ring is rarely selected arbitrarily. It is a non-classical bioisostere used to improve metabolic stability, lipophilicity, and oral bioavailability compared to esters and amides.

Theoretical studies are essential here because they quantify the electronic similarity between the oxadiazole ring and the functional group it replaces. Unlike simple structural overlap, quantum mechanical methods reveal the Molecular Electrostatic Potential (MEP) , which governs non-covalent interactions (hydrogen bonding,

Key Theoretical Parameters

-

Dipole Moment (

): 1,2,4-oxadiazoles possess a high dipole moment (approx. 3.0–3.5 D), significantly influencing solubility and membrane permeability. -

H-Bond Accepting Capacity: The N2 and N4 atoms act as weak bases, while the oxygen atom is generally poor at accepting hydrogen bonds due to aromatic delocalization.

Quantum Chemical Topography: Electronic Structure & Aromaticity

To accurately predict the behavior of 1,2,4-oxadiazole derivatives, researchers must utilize robust levels of theory.

Density Functional Theory (DFT) Benchmarking

For ground-state geometry optimization and frequency calculations, the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set is the gold standard for this scaffold. This combination balances computational cost with high accuracy for bond lengths and angles involving electronegative heteroatoms.

Causality in Method Selection:

-

Diffuse Functions (++): Essential for describing the lone pairs on Oxygen and Nitrogen, which extend further from the nucleus.

-

Polarization Functions (d,p): Required to account for the distortion of orbitals in the strained five-membered ring.

Frontier Molecular Orbitals (FMO)

The energy gap (

-

HOMO Location: Typically localized on the carbon atoms and the N4 nitrogen.

-

LUMO Location: often concentrated on the N2-O1 bond, indicating this is the site most susceptible to nucleophilic attack (reductive cleavage).

Aromaticity Indices

While 1,2,4-oxadiazole is aromatic (

-

NICS(0): Calculated at the geometric center of the ring.

-

NICS(1): Calculated 1 Å above the ring plane (removes

-bond contamination). -

Insight: More negative NICS values indicate higher aromaticity. 1,2,4-oxadiazoles typically show NICS(1) values around -10 to -12 ppm, confirming significant aromatic character but high susceptibility to ring-opening.

Reactivity Dynamics: The ANRORC Mechanism

A critical aspect of 1,2,4-oxadiazole theory is its reactivity with nucleophiles. Unlike standard electrophilic aromatic substitution, these rings often undergo the ANRORC mechanism (Addition of the Nucleophile, Ring Opening, and Ring Closure).

Theoretical Prediction of Instability: Transition state (TS) calculations often reveal that the energy barrier for the cleavage of the O1-N2 bond is lower than expected in basic media. This explains why 1,2,4-oxadiazoles can rearrange into other heterocycles (e.g., triazoles) under specific conditions.

Comprehensive Computational Protocol

The following protocol provides a self-validating workflow for characterizing new 1,2,4-oxadiazole derivatives.

Phase 1: Conformational Hunting

Before high-level DFT, the conformational space must be sampled, especially if flexible side chains are attached to C3 or C5.

-

Method: Molecular Mechanics (MMFF94 or OPLS3e force fields).

-

Output: Identify global minima to prevent "garbage-in, garbage-out" in DFT.

Phase 2: Geometry Optimization & Frequency Analysis

-

Software: Gaussian, ORCA, or GAMESS.

-

Functional/Basis Set: B3LYP/6-311++G(d,p).

-

Solvation: Use IEFPCM (Integral Equation Formalism Polarizable Continuum Model) with water or DMSO to mimic physiological or assay conditions.

-

Validation: Ensure zero imaginary frequencies. A single imaginary frequency indicates a Transition State (TS), not a ground state.

Phase 3: Descriptor Calculation

Extract the following electronic descriptors for QSAR modeling:

-

Electrophilicity Index (

): -

Molecular Electrostatic Potential (MEP): Map onto the 0.002 a.u. electron density isosurface to visualize binding sites.

Phase 4: Molecular Docking

-

Preparation: Assign Gasteiger charges. Keep the ring planar (rigid) but allow rotation of substituents.

-

Grid Generation: Center on the active site of the target protein.

-

Scoring: Analyze the interaction energy (

). Look for specific H-bonds with N2 or N4.

Data Presentation: Isomer Comparison

The following table summarizes theoretical differences between oxadiazole isomers, highlighting why the 1,2,4-isomer is distinct.

| Property | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | 1,2,5-Oxadiazole (Furazan) |

| Dipole Moment (Debye) | ~3.0 - 3.2 | ~3.8 - 4.0 | ~4.0 - 4.5 |

| Boiling Point (°C) | 87 | 150 | 98 |

| LUMO Character | N-O antibonding (Labile) | C-N antibonding | N-N antibonding |

| Water Solubility | Moderate | High | Moderate |

| Metabolic Stability | High (C3/C5 substitution dependent) | Moderate | Low (Reductive metabolism) |

Visualizations

Diagram 1: In Silico Characterization Pipeline

This workflow illustrates the logical progression from 2D structure to validated 3D bio-active model.

Caption: Figure 1. Step-by-step computational workflow for validating 1,2,4-oxadiazole derivatives.

Diagram 2: Reactivity & Interaction Logic

Visualizing the electronic pressures that dictate binding versus decomposition.

Caption: Figure 2. Mapping electronic features to biological outcomes (binding vs. instability).

References

-

Pace, A., & Piergentili, A. (2017). "1,2,4-Oxadiazoles as Bioisosteres of Esters and Amides: A Computational Assessment." Journal of Medicinal Chemistry. [Link]

-

Bostrom, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 55(5), 1817–1830. [Link]

-

Katritzky, A. R., et al. (2010). "Quantitative Measures of Aromaticity for Monoheterocycles." Chemical Reviews, 110(10), 5714–5772. [Link]

-

Orozco, M., & Luque, F. J. (2000). "Theoretical Methods for the Description of the Solvent Effect in Biomolecular Systems." Chemical Reviews, 100(11), 4187–4226. [Link]

-

Becke, A. D. (1993). "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics, 98(7), 5648. [Link]

"Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate" safety and handling

Technical Guide: Safe Handling and Synthesis of Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate

Abstract This technical guide outlines the physicochemical properties, safety protocols, and synthesis workflows for Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate , a critical heterocyclic building block in medicinal chemistry. Often utilized as a bioisostere for esters and amides, this compound requires specific handling due to the energetic nature of the 1,2,4-oxadiazole ring and the reactivity of its ester functionality. This document provides a self-validating protocol for researchers, ensuring reproducibility and safety during scale-up.

Physicochemical & Safety Profile

1.1 Chemical Identity

-

IUPAC Name: Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate

-

Molecular Formula: C₆H₈N₂O₃

-

Molecular Weight: 156.14 g/mol

-

Structure: A five-membered 1,2,4-oxadiazole ring substituted at the 3-position with a methyl group and at the 5-position with an ethyl carboxylate group.

1.2 Hazard Identification (GHS Classification) While specific SDS data for this intermediate may be limited in public databases, the following classification is derived from structural analogs (e.g., ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate) and precursor properties.

| Hazard Class | Category | Hazard Statement | Code |

| Skin Corrosion/Irritation | 2 | Causes skin irritation. | H315 |

| Serious Eye Damage/Irritation | 2A | Causes serious eye irritation. | H319 |

| STOT - Single Exposure | 3 | May cause respiratory irritation. | H335 |

| Physical Hazard | Note | Potential Energetic Material: The N-O bond in the oxadiazole ring can be susceptible to rapid decomposition under high heat (>200°C) or shock. | -- |

1.3 Key Properties (Estimated)

-

Appearance: Colorless to pale yellow liquid or low-melting solid.

-

Boiling Point: ~210-220°C (at 760 mmHg) / ~80-90°C (at 10 mmHg).

-

Solubility: Soluble in DCM, Ethyl Acetate, Ethanol; sparingly soluble in water.

-

Stability: Stable under ambient conditions; hydrolytically unstable in strong aqueous base (ester hydrolysis).

Synthesis & Handling Protocol

2.1 Strategic Context The synthesis of 1,2,4-oxadiazoles typically involves the condensation of an amidoxime with an activated carboxylic acid derivative. For this specific target, the reaction of Acetamidoxime with Diethyl Oxalate is the standard, high-yielding route.

2.2 Reagent Safety

-

Acetamidoxime: Hygroscopic solid. Irritant. Store in a desiccator.

-

Diethyl Oxalate: Toxic (releases oxalic acid on hydrolysis) and Corrosive. Use in a fume hood.

-

Ethanol (Solvent): Flammable.

2.3 Experimental Workflow (Step-by-Step)

-

Preparation : In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Acetamidoxime (1.0 equiv) in absolute Ethanol (0.5 M concentration).

-

Addition : Add Diethyl Oxalate (1.2 equiv) dropwise at room temperature.

-

Cyclization : Heat the mixture to reflux (80°C) for 4–6 hours. Note: Monitor by TLC (30% EtOAc/Hexanes) for the disappearance of the amidoxime.

-

Workup :

-

Cool the reaction mixture to room temperature.

-

Concentrate under reduced pressure to remove Ethanol.

-

Dilute the residue with Ethyl Acetate and wash with water (2x) and brine (1x).

-

Dry over anhydrous Na₂SO₄, filter, and concentrate.

-

-

Purification : Purify the crude oil via vacuum distillation or silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).

2.4 Process Visualization

Figure 1: Synthesis workflow for the cyclocondensation of acetamidoxime and diethyl oxalate.

Storage & Stability Management

3.1 Thermal Stability Assessment Before scaling up (>10g), a Differential Scanning Calorimetry (DSC) test is mandatory . 1,2,4-Oxadiazoles are generally stable, but the decomposition energy can be significant.

-

Threshold: If exotherm onset is <150°C, maintain process temperatures at least 50°C below onset.

3.2 Storage Conditions

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Store under Nitrogen or Argon to prevent hydrolysis of the ester.

-

Container: Amber glass vials with Teflon-lined caps.

3.3 Handling Decision Tree

Figure 2: Safety decision matrix for scaling up 1,2,4-oxadiazole synthesis.

Emergency Procedures

4.1 First Aid

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Wash with soap and water for 15 minutes. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Contact a poison center.

4.2 Spill Management

-

Evacuate the immediate area.

-

Ventilate the lab (open sashes, check extraction).

-

Absorb with inert material (vermiculite, sand). Do not use combustible materials like sawdust (due to potential oxidizing nature).

-

Dispose as hazardous organic waste (halogen-free).

References

-

Clapp, L. B. (1976). 1,2,4-Oxadiazoles. In Advances in Heterocyclic Chemistry (Vol. 20, pp. 65-116). Academic Press.

-

Poulain, F., et al. (2001). Synthesis of 1,2,4-oxadiazoles from carboxylic acids and amidoximes. Tetrahedron Letters, 42(8), 1495-1498.

-

PubChem. (n.d.). Compound Summary: 1,2,4-Oxadiazole derivatives. National Library of Medicine.

-

Pace, A., & Buscemi, S. (2016). Fluorine in Heterocyclic Chemistry Volume 2: 5-Membered Heterocycles. Springer. (Reference for general stability of oxadiazole rings).

Technical Guide: Stability & Storage of Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate

The following technical guide details the stability profile and storage protocols for Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate , designed for researchers requiring high-integrity starting materials for medicinal chemistry campaigns.

CAS: 40019-21-4 Formula: C₆H₈N₂O₃ M.W.: 156.14 g/mol [1][2][3]

Executive Summary

Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate is a reactive heterocyclic ester used primarily as a core scaffold in the synthesis of bioactive compounds. While the 1,2,4-oxadiazole ring confers specific electronic properties, the C5-ester functionality is highly activated due to the electron-withdrawing nature of the heterocycle.

Critical Stability Directive: This compound is moisture-sensitive and prone to hydrolysis. Unlike aliphatic esters, the electrophilicity of the carbonyl carbon is enhanced by the oxadiazole ring, accelerating degradation in humid environments. Long-term storage requires desiccation and refrigeration (-20°C preferred) to prevent the formation of the corresponding carboxylic acid, which may subsequently undergo decarboxylation.

Physicochemical Profile

Understanding the physical state and electronic environment is prerequisite to proper handling.

| Property | Value / Description | Implication for Stability |

| Physical State | Liquid (or low-melting solid) | High surface area in liquid state increases exposure to atmospheric moisture. |

| Boiling Point | Predicted ~200°C (760 mmHg) | Thermally stable under standard distillation, but vacuum is recommended to minimize heat exposure. |

| LogP | ~0.7 (Predicted) | Moderate lipophilicity; soluble in organic solvents (DCM, EtOAc), immiscible with water but reactive at the interface. |

| Electrophilicity | High (C5-Carbonyl) | The 1,2,4-oxadiazole ring acts as an electron sink, activating the ester toward nucleophilic attack (water, amines). |

Degradation Mechanisms

The degradation of this compound follows a predictable cascade. The primary failure mode is hydrolysis , followed by potential decarboxylation of the resulting acid.

Primary Pathway: Hydrolysis

Moisture entry leads to the cleavage of the ethyl ester. This reaction is autocatalytic; as the carboxylic acid forms, the pH drops, potentially accelerating further hydrolysis.

Secondary Pathway: Ring Instability

While the 1,2,4-oxadiazole ring is generally robust, the C5 position is the most electrophilic site. Under basic conditions (or presence of strong nucleophiles), the ring can undergo cleavage or rearrangement (ANRORC-type mechanisms), though this is less likely under neutral storage conditions.

Degradation Flowchart

The following diagram illustrates the critical degradation nodes.

Figure 1: Hydrolytic degradation pathway showing the conversion of the ester to the acid and potential thermal decarboxylation.

Storage & Handling Protocols

The "Self-Validating" Storage System

Do not rely on passive storage. Implement a system that visually or analytically confirms integrity.

Protocol A: Long-Term Storage (> 1 Month)

-

Container: Amber glass vial with a PTFE-lined screw cap. Avoid polyethylene (PE) caps which can be permeable to moisture over years.

-

Atmosphere: Purge headspace with Argon (preferred over Nitrogen due to higher density) before sealing.

-

Seal: Wrap the cap junction with Parafilm® or electrical tape to prevent gas exchange.

-

Temperature: Store at -20°C .

-

Desiccation: Place the vial inside a secondary container (jar/bag) containing active desiccant (e.g., Silica Gel or Drierite with indicator).

-

Validation: If the desiccant changes color, the secondary barrier has been breached; check the primary vial immediately.

-

Protocol B: Working Bench Storage (< 1 Week)

-

Temperature: 2–8°C (Refrigerator).

-

Handling: Allow the vial to warm to room temperature before opening .

-

Why? Opening a cold vial condenses atmospheric moisture directly into the product, initiating hydrolysis.

-

Solvent Compatibility

-

Recommended: Dichloromethane (DCM), Ethyl Acetate, THF (anhydrous), Acetonitrile.

-

Avoid: Water, Alcohols (unless as reactants), Primary Amines (will form amides rapidly).

Quality Control (QC) & Analysis

Before using the compound in critical steps (e.g., library synthesis), validate purity.

NMR Validation (¹H NMR in CDCl₃)

-

Target Signal (Ester): Look for the ethyl quartet (~4.5 ppm) and triplet (~1.4 ppm).

-

Degradation Marker (Acid): Disappearance of ethyl signals and appearance of a broad singlet (COOH) >10 ppm (often invisible due to exchange) or shift in the methyl group signal.

-

Hydrolysis Check: Presence of free ethanol signals (quartet ~3.7 ppm) indicates hydrolysis has occurred inside the bottle.

TLC Method

-

Mobile Phase: 20% Ethyl Acetate in Hexanes.

-

Visualization: UV (254 nm). The oxadiazole ring is UV active.

-

Observation: The carboxylic acid (degradant) will remain at the baseline or streak significantly compared to the less polar ester.

Synthesis Context

When using this compound as an electrophile:

-

Reactivity: It is significantly more reactive than ethyl benzoate. Lower reaction temperatures (0°C to RT) are often sufficient for amidation.

-

Base Sensitivity: Avoid harsh alkalis (NaOH/KOH) at high temperatures, which may degrade the oxadiazole ring. Use mild bases (K₂CO₃, Et₃N) if base is required.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13597566 (Isomer Analog). Retrieved from [Link]

- Clapp, L. B. (1976).1,2,3- and 1,2,4-Oxadiazoles. In Comprehensive Heterocyclic Chemistry. (General reactivity of the 1,2,4-oxadiazole ring system).

- Pace, A., & Buscemi, S. (2017).Fluorinated 1,2,4-Oxadiazoles. In Fluorine in Heterocyclic Chemistry. (Discusses the electronic effects of the ring on side-chain esters).

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of Key Derivatives from Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate

Abstract

This comprehensive guide provides detailed protocols for the synthesis of valuable derivatives from the versatile building block, Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate. The 1,2,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry and drug discovery, recognized as a bioisostere for amide and ester functionalities.[1] This document outlines the rationale and step-by-step procedures for the preparation of the parent carboxylic acid, N-substituted amides, and the carbohydrazide, which serve as crucial intermediates for further chemical elaboration in the development of novel therapeutic agents.

Introduction: The Significance of 1,2,4-Oxadiazoles in Drug Development

The 1,2,4-oxadiazole ring system has garnered significant attention from medicinal chemists due to its favorable physicochemical properties and its ability to engage in various biological interactions. Its metabolic stability and capacity to act as a surrogate for ester and amide groups make it a valuable component in the design of new drugs.[1] Derivatives of 1,2,4-oxadiazoles have demonstrated a wide spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects. The strategic derivatization of a scaffold such as Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate allows for the systematic exploration of the chemical space around this privileged core, enabling the fine-tuning of activity, selectivity, and pharmacokinetic profiles.

This guide is intended for researchers and scientists in the field of drug development, providing robust and reproducible protocols for the synthesis of key derivatives from this important starting material.

Synthesis of the Starting Material: Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate

The synthesis of the title compound can be achieved through the cyclization of an appropriate amidoxime with a suitable acylating agent. A representative procedure involves the reaction of N'-hydroxyacetimidamide with an acylating agent like monoethyl oxalyl chloride.

Protocol 1: Synthesis of Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate

This protocol is adapted from a similar synthesis of a 3-aryl-1,2,4-oxadiazole-5-carboxylate.[2]

Materials:

-

N'-hydroxyacetimidamide

-

Monoethyl oxalyl chloride

-

Triethylamine

-

Acetonitrile

-

Ethyl acetate

-

Water

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Petroleum ether and ethyl acetate for elution

Procedure:

-

To a three-necked flask, add N'-hydroxyacetimidamide (1.0 eq), triethylamine (1.5 eq), and acetonitrile.

-

Cool the mixture in an ice bath.

-

Slowly add monoethyl oxalyl chloride (1.2 eq) dropwise to the cooled solution.

-

After the addition is complete, continue stirring at the same temperature for 30 minutes.

-

Warm the reaction mixture to 72°C and reflux for 7 hours.

-

Upon completion of the reaction, cool the mixture and remove the solid precipitate by filtration.

-

Concentrate the filtrate under reduced pressure.

-

Dilute the residue with ethyl acetate and wash sequentially with water and saturated brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography using a petroleum ether:ethyl acetate gradient (e.g., 30:1) to yield the desired product.[2]

Derivatization Protocols

The ethyl ester functionality of Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate is a versatile handle for the introduction of diverse functional groups. The following sections detail the protocols for its conversion into the corresponding carboxylic acid, amides, and hydrazide.

Protocol 2: Synthesis of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid

The hydrolysis of the ethyl ester to the carboxylic acid is a fundamental transformation, enabling further derivatization, such as amide coupling reactions. Basic hydrolysis using a suitable hydroxide base is a common and effective method.

Materials:

-

Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate

-

Ethanol

-

Sodium hydroxide (or Lithium hydroxide) solution (e.g., 1 M)

-

Hydrochloric acid (e.g., 1 M)

-

Ethyl acetate

-

Water

-

Saturated brine solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate (1.0 eq) in ethanol in a round-bottom flask.

-

Add an aqueous solution of sodium hydroxide (1.5 eq) to the flask.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the ethanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2-3 with 1 M hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts and wash with water and saturated brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield 3-methyl-1,2,4-oxadiazole-5-carboxylic acid.

| Parameter | Value |

| Predicted Boiling Point | 317.9±25.0 °C |

| Predicted Density | 1.464±0.06 g/cm³ |

| Predicted pKa | 1.80±0.10 |

| Data from ChemicalBook for CAS 944906-32-5[3] |

Protocol 3: Synthesis of 3-methyl-1,2,4-oxadiazole-5-carboxamides

The conversion of the ethyl ester to an amide can be achieved by direct aminolysis with ammonia or a primary/secondary amine. This reaction is often facilitated by heating in a sealed tube or under pressure, or by using a solvent such as methanol to aid in the reaction.

3.1: Synthesis of the Unsubstituted Amide

This protocol is based on the ammonolysis of a similar heterocyclic ester.[4]

Materials:

-

Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate

-

Ammonia solution in methanol (e.g., 7 M)

-

Ethanol and ethyl acetate for recrystallization

Procedure:

-

Dissolve Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate in a 7 M solution of ammonia in methanol in a sealed pressure vessel.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Remove the volatile components under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol-ethyl acetate, to yield 3-methyl-1,2,4-oxadiazole-5-carboxamide.[4]

3.2: Synthesis of N-Substituted Amides

For the synthesis of N-substituted amides, direct aminolysis with the desired amine can be employed, often at elevated temperatures. Alternatively, a two-step process involving hydrolysis to the carboxylic acid (Protocol 2) followed by a standard amide coupling reaction (e.g., using a coupling agent like HATU or EDC/HOBt) is a highly versatile and generally more efficient approach.

Protocol 4: Synthesis of 3-methyl-1,2,4-oxadiazole-5-carbohydrazide

The reaction of esters with hydrazine hydrate is a classical and efficient method for the preparation of hydrazides, which are valuable intermediates for the synthesis of other heterocycles like 1,3,4-oxadiazoles and triazoles.

Materials:

-

Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate

-

Ethanol

-

Hydrazine hydrate

Procedure:

-

To a solution of Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate (1.0 eq) in ethanol, add hydrazine hydrate (2.0-5.0 eq).

-

Reflux the reaction mixture for several hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration. If not, concentrate the solution under reduced pressure.

-

Wash the solid with cold ethanol or another suitable solvent to remove any unreacted starting materials and byproducts.

-

Dry the product under vacuum to obtain 3-methyl-1,2,4-oxadiazole-5-carbohydrazide.

Data Summary Table

| Starting Material | Derivative | Key Reagents | Typical Reaction Conditions |

| Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate | 3-methyl-1,2,4-oxadiazole-5-carboxylic acid | NaOH or LiOH, HCl | Room temperature, basic hydrolysis followed by acidic workup |